molecular formula C3H7ClN2O B582231 Imidazolidin-4-one hydrochloride CAS No. 1373253-20-3

Imidazolidin-4-one hydrochloride

Cat. No.: B582231
CAS No.: 1373253-20-3
M. Wt: 122.552
InChI Key: DCQHTUPOWLBQSF-UHFFFAOYSA-N
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Description

Imidazolidin-4-one hydrochloride is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a carbonyl group. This compound is a derivative of imidazolidin-4-one, which is known for its diverse applications in medicinal chemistry, agrochemicals, and natural products . The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazolidin-4-one hydrochloride typically involves the cyclization of amino acid derivatives or the condensation of ketones with amidines. One common method is the one-pot oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce imidazolidin-4-ones .

Industrial Production Methods: Industrial production methods often involve the use of high-yielding, scalable reactions. For example, the oxidative condensation method mentioned above can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Imidazolidin-4-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidin-4-one oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidin-4-one ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted imidazolidin-4-ones, imidazolidin-4-one oxides, and various functionalized derivatives .

Comparison with Similar Compounds

Uniqueness: Imidazolidin-4-one hydrochloride is unique due to its specific ring structure and the presence of a hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are crucial, such as in medicinal chemistry and industrial processes .

Biological Activity

Imidazolidin-4-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

Imidazolidin-4-one is a heterocyclic compound characterized by a five-membered ring containing nitrogen atoms. Its derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological applications.

Antimicrobial Activity

Imidazolidin-4-one derivatives have shown significant antibacterial and antifungal activities. A study highlighted the development of bis-cyclic imidazolidine-4-one derivatives that exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .

Table 1: Antimicrobial Efficacy of Imidazolidin-4-one Derivatives

CompoundActivity TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
3AntibacterialMRSA, E. coli, K. pneumoniae0.5 - 2 μg/mL
11cAntifungalCandida albicans1 - 5 μg/mL
7AntibacterialGram-negative bacteria2 - 10 μg/mL

The mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis. This property is particularly valuable in the context of rising antibiotic resistance .

Anticancer Activity

Research has also explored the anticancer potential of imidazolidin-4-one derivatives. Certain compounds have been identified as G-protein-coupled receptor (GPCR) antagonists, which play a crucial role in cancer cell signaling pathways . These compounds may inhibit tumor growth by blocking specific receptors involved in cancer progression.

Case Study: Anticancer Effects

In a study focusing on the anticancer properties of imidazolidin-4-one derivatives, compound 3 was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The study reported a reduction in cell viability by up to 70% at concentrations as low as 5 μM .

Mechanistic Studies

The biological activity of imidazolidin-4-one compounds is often linked to their structural features. Modifications such as the introduction of hydrophobic or cationic groups have been shown to enhance their antimicrobial properties by mimicking host defense peptides (HDPs) .

Table 2: Structural Modifications and Biological Activity

Modification TypeEffect on Activity
Cationic groups addedIncreased membrane disruption
Hydrophobic tails addedEnhanced penetration into bacterial membranes

These modifications can significantly impact the compound's ability to interact with biological targets, thereby influencing its efficacy.

Properties

IUPAC Name

imidazolidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c6-3-1-4-2-5-3;/h4H,1-2H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQHTUPOWLBQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719256
Record name Imidazolidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-20-3
Record name 4-Imidazolidinone, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373253-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazolidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazolidin-4-one hydrochloride
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